Neopentyl glycol dimethacrylate
Overview
Description
Neopentyl glycol dimethacrylate is an organic compound with the chemical formula [H2C=C(CH3)CO2CH2]2C(CH3)2. It is a dimethacrylate ester derived from neopentyl glycol and methacrylic acid. This compound is known for its excellent chemical stability, low volatility, and good solubility in organic solvents. It is widely used in the production of polymers, resins, coatings, and adhesives due to its ability to enhance the mechanical properties and durability of these materials .
Mechanism of Action
Target of Action
Neopentyl Glycol Dimethacrylate (NGDMA), also known as Neopentanediol Dimethacrylate, is a compound primarily used in the production of polymers Instead, its primary role is in the formation of polymer networks, where it acts as a cross-linking agent .
Mode of Action
NGDMA contains two methacrylate groups, which are reactive and can participate in free radical polymerization . When exposed to a source of free radicals, such as heat, light, or a chemical initiator, the methacrylate groups can open and form covalent bonds with other molecules . This allows NGDMA to cross-link polymer chains, creating a three-dimensional network structure .
Biochemical Pathways
The polymers it helps form can have various applications in biology and medicine, such as in the creation of medical devices or drug delivery systems .
Pharmacokinetics
If it were to enter the body, factors such as absorption, distribution, metabolism, and excretion (adme) would depend on the specific circumstances, including the form and context in which it was introduced .
Result of Action
The primary result of NGDMA’s action is the formation of cross-linked polymers . These polymers can have a variety of properties depending on the other components present, including flexibility, durability, and resistance to degradation . In a biological context, such polymers could be used to create biocompatible materials for medical applications .
Action Environment
The action of NGDMA is influenced by environmental factors such as temperature and the presence of free radicals . For example, higher temperatures or the presence of a chemical initiator can trigger the polymerization process . Additionally, NGDMA is stable under normal conditions and has low volatility . It is soluble in organic solvents such as ethanol, ether, and ketones , and it has good chemical stability, with good resistance to light and oxygen .
Preparation Methods
Neopentyl glycol dimethacrylate can be synthesized through various methods. One common method involves the esterification of neopentyl glycol with methacrylic acid in the presence of a catalyst and a polymerization inhibitor. The reaction is typically carried out under reflux conditions, and the product is purified by distillation under reduced pressure to remove excess reactants and by-products .
Another method involves the transesterification of methyl methacrylate with neopentyl glycol using a catalyst and a polymerization inhibitor. The reaction mixture is subjected to reaction rectification to obtain the desired product, which is then purified by distillation .
Chemical Reactions Analysis
Neopentyl glycol dimethacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form cross-linked polymers. Common initiators for this reaction include benzoyl peroxide and azobisisobutyronitrile (AIBN).
Esterification: It can react with carboxylic acids to form esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form neopentyl glycol and methacrylic acid
Scientific Research Applications
Neopentyl glycol dimethacrylate has a wide range of applications in scientific research and industry:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers. These materials are used in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance.
Biomedical Applications: It is used in the development of dental materials, such as dental composites and adhesives, due to its biocompatibility and ability to enhance the mechanical properties of the materials.
Industrial Applications: It is used in the production of UV-curable coatings, which are applied in various industries, including automotive, electronics, and packaging
Comparison with Similar Compounds
Neopentyl glycol dimethacrylate can be compared with other similar compounds, such as:
Neopentyl glycol diacrylate: Similar to this compound, but with acrylate groups instead of methacrylate groups. It is used in similar applications but may have different polymerization kinetics and properties.
Bisphenol A glycerolate dimethacrylate: Another dimethacrylate compound used in dental materials and coatings. It has different mechanical properties and biocompatibility compared to this compound.
Trimethylolpropane triacrylate: A trifunctional acrylate monomer used in UV-curable coatings and adhesives. .
This compound stands out due to its unique combination of chemical stability, low volatility, and excellent solubility, making it a versatile and valuable compound in various applications.
Properties
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-9(2)11(14)16-7-13(5,6)8-17-12(15)10(3)4/h1,3,7-8H2,2,4-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQMPOIOSDXIGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30619-19-3 | |
Record name | Neopentyl glycol dimethacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30619-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5044867 | |
Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1985-51-9 | |
Record name | Neopentyl glycol dimethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1985-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neopentanediol dimethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-1,3-propanediyl bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOPENTYL GLYCOL DIMETHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NGO96034H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Neopentyl glycol dimethacrylate?
A1: this compound is primarily used as a crosslinking agent in the production of polymers. [, ] For example, it's been explored for creating TiO2 nanocomposite polymer films with high refractive index for optical applications. [] It is also used in dental materials and other applications requiring durable, crosslinked polymers.
Q2: How is this compound synthesized?
A2: The most common synthesis route is the esterification of methacrylic acid and neopentyl glycol. Several catalysts have been investigated for this reaction, including sodium bisulfate and a combination of carbonate and thiocyanate compounds. [, ] The choice of catalyst can influence the yield, reaction time, and environmental impact of the synthesis.
Q3: What challenges exist in the synthesis of this compound?
A3: One challenge is controlling the polymerization of this compound during synthesis. Polymerization inhibitors such as hydroquinone and nitroxide free radical inhibitors are often added to prevent premature polymerization and ensure a high yield of the desired monomer. [, ]
Q4: Has the polymerization behavior of this compound been studied?
A4: Yes, researchers have investigated the free-radical crosslinking polymerization of this compound, including the influence of chain transfer agents like lauryl mercaptan. [, ] Studies have examined the "proliferous polymerization" phenomenon, where an unusual increase in polymerization rate occurs under specific conditions. [, ]
Q5: Are there any studies on the phase behavior of this compound?
A5: Yes, research has investigated the phase behavior of binary mixtures containing CO2 and this compound at high pressure. [] This type of study provides valuable information for understanding the solubility and behavior of the compound in supercritical fluid systems, which can be relevant for various applications like polymerization and material processing.
Q6: How is the quality of synthesized this compound controlled?
A6: While the provided abstracts don't delve into specific quality control measures, it's crucial to ensure the purity and correct chemical structure of the synthesized this compound. This likely involves analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance spectroscopy (NMR) to verify the absence of impurities and confirm the desired product structure. [, ]
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